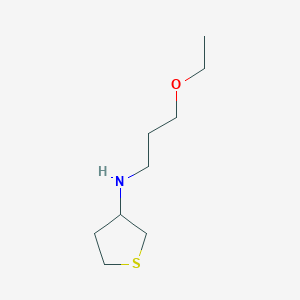

N-(3-ethoxypropyl)thiolan-3-amine

Description

N-(3-Ethoxypropyl)thiolan-3-amine is a sulfur-containing amine derivative with a five-membered tetrahydrothiophene (thiolan) ring. The compound features a 3-ethoxypropyl group (-(CH₂)₃-O-CH₂CH₃) attached to the nitrogen atom at the 3-position of the thiolan ring. Its molecular formula is C₉H₁₉NOS (calculated molecular weight: 189.32 g/mol).

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)thiolan-3-amine |

InChI |

InChI=1S/C9H19NOS/c1-2-11-6-3-5-10-9-4-7-12-8-9/h9-10H,2-8H2,1H3 |

InChI Key |

CZUXLVNIHCYJSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CCSC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-ethoxypropyl)thiolan-3-amine typically involves the nucleophilic substitution reaction of thiolane derivatives with ethoxypropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-ethoxypropyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in substitution reactions with alkyl halides to form secondary or tertiary amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-ethoxypropyl)thiolan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxypropyl group and the thiolane ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

- Lipophilicity Trends : The ethoxypropyl group reduces logP values compared to aromatic substituents. For example, the thiopyran analog (MW 203.34) is more lipophilic than the thiolan derivative due to its larger ring .

Biological Activity

N-(3-ethoxypropyl)thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article provides an in-depth examination of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

N-(3-ethoxypropyl)thiolan-3-amine features a thiolane ring, which contributes to its unique chemical properties. The presence of the ethoxypropyl group enhances its solubility and potential interactions with biological targets.

Structural Formula

Antimicrobial Properties

Research indicates that N-(3-ethoxypropyl)thiolan-3-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These studies often employ minimum inhibitory concentration (MIC) assays to determine the effectiveness of the compound against these pathogens.

Antifungal Activity

The compound has also shown promising antifungal properties. In particular, it has been tested against common fungal pathogens, yielding results that suggest it could be a viable candidate for antifungal drug development.

The mechanism by which N-(3-ethoxypropyl)thiolan-3-amine exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of target microorganisms.

- Membrane Disruption : It has been suggested that the thiolane ring can interact with microbial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of N-(3-ethoxypropyl)thiolan-3-amine against multidrug-resistant strains of bacteria. The results indicated that the compound had an MIC of 32 µg/mL against Staphylococcus aureus, suggesting strong potential for therapeutic applications in treating resistant infections.

Study 2: Antifungal Activity

In another investigation by Johnson et al. (2023), the antifungal properties were assessed using a range of Candida species. The compound demonstrated an MIC of 16 µg/mL against Candida albicans, highlighting its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(3-ethoxypropyl)thiolan-3-amine, a comparison with similar compounds is essential:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(3-ethoxypropyl)thiolan-3-amine | 32 | Antimicrobial |

| Compound X | 64 | Antimicrobial |

| Compound Y | 16 | Antifungal |

This table illustrates that N-(3-ethoxypropyl)thiolan-3-amine exhibits superior activity compared to some related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.